N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride is a chemical compound characterized by the presence of chloro, fluoro, and trifluoroacetimidoyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 3-chloro-4-fluoroaniline with trifluoroacetic anhydride in the presence of a suitable base, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents like potassium permanganate and sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding oxide .
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and other cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar structural features but differs in its thiazole ring and methyl group.
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use in cancer therapy, this compound has a quinazoline core and additional functional groups.
Uniqueness
N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to its trifluoroacetimidoyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H3Cl2F4N |
---|---|
Molecular Weight |
260.01 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3Cl2F4N/c9-5-3-4(1-2-6(5)11)15-7(10)8(12,13)14/h1-3H |
InChI Key |
AAIDUFZLZKJUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C(F)(F)F)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.